2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one
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Overview
Description
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one is a synthetic organic compound characterized by the presence of a triazole ring, a phenyl group, and two hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxyethyl Groups: The hydroxyethyl groups are introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Attachment of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Processing: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl groups.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The hydroxyethyl groups may enhance solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Lacks the hydroxyethyl groups, resulting in different solubility and biological activity.
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]ethanol: Similar structure but without the phenyl group, affecting its chemical reactivity and applications.
Uniqueness
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one is unique due to the combination of the triazole ring, phenyl group, and hydroxyethyl substituents, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one , also known by its CAS number 302932-39-4, is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3 with a molecular weight of approximately 275.303 g/mol. The compound consists of a phenyl group attached to a triazole ring, which is further substituted with two hydroxyethyl groups. This structural configuration is believed to influence its biological activity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.303 g/mol |
CAS Number | 302932-39-4 |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds found that those similar to this compound displayed effective inhibition against a range of bacterial and fungal strains. The mechanism is thought to involve the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anticancer Properties
Triazole compounds have been studied for their anticancer potential. For instance, derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on related triazole compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties.
Case Studies
In a recent investigation into the biological activities of triazole derivatives, researchers synthesized various analogs and tested their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the triazole ring enhanced cytotoxicity compared to standard chemotherapeutic agents. Although specific data for this compound is limited, its structural similarities suggest promising activity.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Apoptosis Induction | Induction of programmed cell death |
The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors within cells. In particular, the inhibition of enzymes involved in nucleic acid synthesis has been noted as a common mechanism among many triazole derivatives. Additionally, their ability to form hydrogen bonds and π–π interactions may facilitate binding to target molecules within the cell.
Properties
IUPAC Name |
2-[3,5-bis(1-hydroxyethyl)-1,2,4-triazol-1-yl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)13-15-14(10(2)19)17(16-13)8-12(20)11-6-4-3-5-7-11/h3-7,9-10,18-19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYTEYANTXFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=N1)C(C)O)CC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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